Rhodium(3+);trichloride;hydrate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

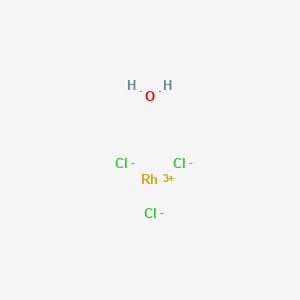

Structure

2D Structure

属性

IUPAC Name |

rhodium(3+);trichloride;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.H2O.Rh/h3*1H;1H2;/q;;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSSMNYDDDSNUKH-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[Cl-].[Cl-].[Cl-].[Rh+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3H2ORh | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20765-98-4, 13569-65-8 | |

| Record name | Rhodium trichloride hydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20765-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhodium trichloride trihydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13569-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational Role of Rhodium Iii Precursors in Advanced Chemical Synthesis

Rhodium(III) chloride hydrate's primary role in advanced chemical synthesis is that of a precursor. google.com It is the most common starting material for the creation of other rhodium compounds due to its relative stability and reactivity. wikipedia.orggoogle.com The hydrated form, often referred to as "soluble rhodium trichloride (B1173362)," is particularly useful as it is soluble in water and a variety of polar organic solvents, facilitating its use in a wide range of reactions. wikipedia.orgchemicalbook.com

The compound is instrumental in the preparation of a multitude of organorhodium complexes. wikipedia.org For instance, it reacts with alkenes and carbon monoxide under mild conditions to form rhodium(I) complexes, which are themselves important catalysts. wikipedia.org A notable example is the synthesis of the chlorobis(ethylene)rhodium dimer from the reaction of hydrated rhodium trichloride with ethylene (B1197577). wikipedia.org

Furthermore, rhodium(III) chloride hydrate (B1144303) serves as a precursor for the synthesis of various catalysts with specific applications. It can be used to create rhodium-cobalt bimetallic catalysts for the Fischer-Tropsch synthesis and rhodium-based catalysts for the hydroformylation of alkenes. sigmaaldrich.com The synthesis of rhodium acetylacetonate (B107027) and pentamminerhodium chloride are other examples of its utility as a starting material. wikipedia.org

The preparation of rhodium(III) chloride hydrate itself can be achieved through several methods. One common industrial process involves the treatment of salts like sodium hexachlororhodate(III) (Na₃RhCl₆) with ion-exchange chromatography to produce an acidic solution, which upon recrystallization yields the hydrated trichloride. wikipedia.org Another method involves the reaction of rhodium powder with chlorine to form a rhodium-containing mixture, which is then reacted with hydrochloric acid and subsequently evaporated to obtain the hydrated compound. google.com

Table 1: Selected Properties of Rhodium(III) Chloride Hydrate

| Property | Value |

| Chemical Formula | RhCl₃·xH₂O |

| Molar Mass | 209.26 g/mol (anhydrous basis) |

| Appearance | Red-brown to dark brown crystalline powder |

| Solubility | Soluble in water, hydrochloric acid, alcohol, and alkali solutions; insoluble in ether and aqua regia |

| Melting Point | Decomposes at 100 °C |

This table is interactive. Click on the headers to sort.

Interdisciplinary Significance of Rhodium Iii Chloride Hydrate in Scientific Inquiry

Historical and Classical Preparation Techniques for Rhodium(III) Chloride Hydrate

Historically, the preparation of water-soluble rhodium(III) chloride hydrate, often denoted as RhCl₃·xH₂O, relied on multi-step processes originating from the refining of rhodium metal. A common classical method involves the treatment of hydrated rhodium(III) oxide (Rh₂O₃·nH₂O) with hydrochloric acid. chemicalbook.comepfl.ch The resulting solution is then carefully evaporated to yield the dark red, water-soluble rhodium trichloride (B1173362) tetrahydrate (RhCl₃·4H₂O). chemicalbook.com

Another established route starts with rhodium metal powder. This method, considered complex and lengthy, involves pulverizing rhodium powder with an alkali metal chloride, such as sodium chloride (NaCl) or potassium chloride (KCl). google.comgoogle.com This mixture is heated in a chlorine gas atmosphere at approximately 550°C. google.com The resulting product is then dissolved in water, which yields a solution containing the hexachloridorhodate(III) ion, [RhCl₆]³⁻. google.comgoogle.com From this solution, rhodium(III) hydroxide (B78521) (Rh(OH)₃) is precipitated by adding a base like potassium hydroxide (KOH). google.com After extensive washing to remove excess alkali ions, the purified hydroxide precipitate is dissolved in a minimal amount of hydrochloric acid. google.com Evaporation of this solution finally yields the crystalline rhodium(III) chloride hydrate. google.com

A variation of this process, utilized in rhodium purification, involves converting salts like sodium hexachloridorhodate(III) (Na₃RhCl₆) to the acidic form, H₃RhCl₆, through ion exchange chromatography. wikipedia.org Subsequent recrystallization of this acidic salt from water produces the hydrated trichloride. wikipedia.org These classical methods, while effective, often involve numerous precipitation and dissolution steps, leading to potential yield loss and process complexity. google.com

Modern and Optimized Synthetic Protocols for Rhodium(III) Precursors

Advances in chemical synthesis have led to more direct and efficient methods for producing rhodium(III) chloride precursors, optimizing yield, purity, and process time.

Routes Involving Rhodium Metal and Oxides

Modern syntheses often utilize rhodium metal or its oxides as starting materials, employing more direct conversion techniques.

From Rhodium Metal: The direct chlorination of rhodium sponge metal with chlorine gas at temperatures between 200°C and 300°C is a primary method for producing anhydrous rhodium(III) chloride. wikipedia.org For the hydrated form, electrochemical methods have been developed. One such patented process involves the electrolysis of rhodium powder in a hydrochloric acid solution within a U-shaped tank using an alternating current. google.com This directly dissolves the metal to form a rhodium hydrochloride solution, which is then filtered, concentrated by distillation, and crystallized to obtain RhCl₃·xH₂O. google.com Some processes also use a mixture of hydrochloric and nitric acids to dissolve rhodium powder that is resistant to dissolution by other means. google.com

From Rhodium Oxides: The reaction of hydrated rhodium(III) oxide with hydrochloric acid remains a viable modern route. chemicalbook.comepfl.chgoogle.com Optimization of this process focuses on the initial generation of a high-purity oxide. A patented method describes treating a rhodium-containing acidic solution with a base to precipitate hydrated rhodium oxide. google.com This oxide is then thoroughly washed and dissolved in hydrochloric acid to form the rhodium chloride solution, which is subsequently purified and crystallized. google.com

Synthesis of High-Purity Rhodium(III) Chloride Hydrate

The production of high-purity RhCl₃·xH₂O is critical for its use in catalysis, where trace impurities can significantly affect performance. Modern purification techniques are often integrated into the synthesis protocol.

A key advancement is the use of ion exchange chromatography. wikipedia.orggoogle.com In one patented method, after dissolving hydrated rhodium oxide in hydrochloric acid, the resulting solution is passed through a hydrogen-type cation exchange resin. google.com This step effectively removes common metallic impurities such as iron, nickel, and calcium. The purified mother liquor is then evaporated and concentrated at temperatures between 100°C and 180°C to yield high-purity rhodium trichloride hydrate crystals. google.com This integrated approach avoids the complex and potentially wasteful repeated precipitation steps of classical methods. google.com

Another patented high-yield process begins with a chlororhodate solution, an intermediate in rhodium recovery. google.com This solution is first treated with a reducing agent to obtain highly active rhodium powder. The powder is then reacted with chlorine, and the resulting mixture is dissolved in hydrochloric acid under pressure to form a chlororhodic acid solution, which directly converts any water-insoluble rhodium trichloride into a soluble form. Finally, rotary evaporation of this solution yields the hydrated product, a method that minimizes the generation of waste liquid from washing steps. google.com

The table below outlines a typical modern high-purity synthesis protocol.

| Step | Description | Reagents/Conditions | Purpose |

| 1. Precipitation | A rhodium-containing acidic aqueous solution is neutralized to precipitate hydrated rhodium oxide. | Sodium hydroxide or potassium hydroxide; pH 5-9; 60-70°C. | To isolate rhodium as a solid oxide intermediate. google.com |

| 2. Washing | The solid rhodium oxide is washed. | Polar solvent (e.g., water, ethanol). | To remove soluble impurities. google.com |

| 3. Dissolution | The washed oxide is dissolved in hydrochloric acid. | 4-10 mol/L Hydrochloric Acid. | To form a rhodium chlorate (B79027) solution. google.com |

| 4. Purification | The solution undergoes ion exchange. | Hydrogen cationic exchange resin. | To remove foreign metal ions (Fe, Ni, Ca). google.com |

| 5. Crystallization | The purified mother liquor is evaporated and concentrated. | 100-150°C. | To obtain high-purity RhCl₃·xH₂O crystals. google.com |

Advancements in Green Chemistry Approaches for Rhodium(III) Precursor Synthesis

The principles of green chemistry, which promote the design of chemical products and processes that reduce or eliminate the use or generation of hazardous substances, are increasingly being applied to the synthesis of precious metal compounds. While many established methods for rhodium chloride synthesis are effective, they often involve harsh conditions or generate significant waste.

Recent developments focus on improving process efficiency and reducing environmental impact. For instance, the development of continuous recovery techniques using microreactors represents a significant step forward. mdpi.com A study on recovering rhodium from a waste catalyst demonstrated a green and efficient process using a sealed microchannel reactor. mdpi.com This approach, which oxidizes Rh⁺ to Rh³⁺ with hydrogen peroxide, allows for shorter reaction times, milder conditions (110°C), and high recovery rates, embodying green engineering principles that can be adapted for precursor synthesis. mdpi.com

Furthermore, the concept of "green biosynthesis" has been explored for rhodium nanoparticles, using natural plant extracts as reducing and capping agents. researchgate.net While this research focuses on nanoparticles rather than the chloride salt, it signals a broader trend toward using benign, renewable resources in rhodium chemistry, which may inspire future green synthetic routes for rhodium precursors. The simplification of purification protocols, such as replacing multiple precipitation cycles with a single ion-exchange step, also aligns with green chemistry goals by increasing efficiency and reducing waste. google.com

Methodologies for Recovery and Recycling of Rhodium from Catalytic Waste Streams

Given the scarcity and high cost of rhodium, its recovery from spent industrial catalysts is of great economic and environmental significance. researchgate.netdntb.gov.ua Methodologies for rhodium recovery are broadly categorized into pyrometallurgical and hydrometallurgical processes. dntb.gov.uamdpi.com

Pyrometallurgy involves high-temperature processes like incineration and melt enrichment to separate rhodium from the catalyst support. mdpi.com This approach generally ensures a higher recovery rate and produces less liquid effluent. dntb.gov.uamdpi.com However, it is energy-intensive, requires significant hardware investment, and can be complex to control. researchgate.netmdpi.com

Hydrometallurgy uses aqueous solutions (leaching agents) to dissolve rhodium from the waste material. mdpi.com This category includes techniques such as precipitation, solvent extraction, adsorption, and ion exchange. mdpi.com Hydrometallurgical methods are often more technologically simple, less costly, and better suited for smaller-scale operations. mdpi.com The main drawbacks include the potential for lower and less stable recovery rates and the generation of large volumes of wastewater containing corrosive and potentially toxic chemicals. mdpi.com

A patented hybrid approach for recovering rhodium from supported catalysts involves first roasting the material in air at 600°C to 800°C. google.com This step converts the rhodium into rhodium(III) oxide (Rh₂O₃), which is more amenable to leaching. The oxide is then dissolved using a suitable leaching agent, and the resulting solution is further purified. google.com

The table below provides a comparative overview of the primary rhodium recovery methodologies.

| Methodology | Description | Advantages | Disadvantages |

| Pyrometallurgy | High-temperature processing (incineration, smelting) to separate and enrich rhodium. mdpi.com | High recovery rate; less effluent discharge; large capacity. dntb.gov.uamdpi.com | High energy consumption; expensive hardware; complex process. researchgate.net |

| Hydrometallurgy | Use of chemical leaching agents (acids, bases) to dissolve rhodium, followed by separation (e.g., precipitation, ion exchange). mdpi.com | Technological simplicity; lower cost; suitable for small-scale treatment. mdpi.com | Lower overall recovery; generates hazardous wastewater; potential for precious metal loss. mdpi.com |

| Oxidation Method | Employs oxidizing agents (e.g., H₂O₂, alkali metal carbonates) to break down the catalyst complex and solubilize rhodium as Rh³⁺. mdpi.com | Simple hardware requirements. mdpi.com | Can have a low overall recovery rate; may require further purification. mdpi.com |

Coordination Chemistry and Ligand Design with Rhodium Iii Chloride Hydrate

Fundamental Studies on the Formation of Diverse Rhodium(III) Coordination Complexes

The coordination chemistry of rhodium(III) is rich and varied, with rhodium(III) chloride hydrate (B1144303) being a common starting material for the synthesis of numerous complexes. wikipedia.org In aqueous solutions, "rhodium trichloride (B1173362) hydrate" exists as a mixture of several aquo complexes, including [Rh(H₂O)₆]³⁺, [RhCl(H₂O)₅]²⁺, and various isomers of [RhCl₂(H₂O)₄]⁺ and [RhCl₃(H₂O)₃]. wikipedia.org The relative proportions of these species are dependent on factors such as chloride concentration and time, influencing the color of the solution. wikipedia.org

The substitution of the water and chloride ligands in rhodium(III) chloride hydrate by other ligands is a fundamental approach to forming a diverse range of coordination complexes. wikipedia.org These reactions are often carried out in organic solvents like ethanol (B145695), which can dissolve both the rhodium salt and the incoming organic ligands. wikipedia.orgrsc.org

A wide variety of ligands have been successfully incorporated into the coordination sphere of rhodium(III), leading to complexes with different geometries and properties. These include:

Ammonia (B1221849) and Pyridine (B92270): Reaction with ammonia can lead to the formation of ammine complexes like [HRh(NH₃)₅]SO₄ after reduction. wikipedia.org Boiling in a mixture of ethanol and pyridine yields trans-[RhCl₂(py)₄)]Cl or fac-[RhCl₃(py)₃], depending on the reaction conditions. wikipedia.org

Thioethers and Phosphines: Ethanolic solutions of hydrated rhodium trichloride react with thioethers, such as diethyl sulfide (B99878), to form complexes like RhCl₃(S(C₂H₅)₂)₃. wikipedia.org Similarly, reactions with tertiary phosphines produce analogous adducts. wikipedia.orgrsc.org

Cyclopentadienyl (B1206354) Ligands: Rhodium(III) chloride hydrate reacts with olefins and CO, often with concomitant reduction to Rh(I). wikipedia.org It is also a precursor for cyclopentadienyl complexes, such as the pentamethylcyclopentadienyl rhodium dichloride dimer. wikipedia.org

Cyclometalating Ligands: Rhodium(III) chloride hydrate can be used to synthesize cyclometalated complexes, where a ligand coordinates to the metal center through both a heteroatom and a carbon-metal bond. wikipedia.orgcolab.ws For instance, it reacts with benzyl (B1604629) 2-(phenylazo)phenyl thioether in the presence of triphenylphosphine (B44618) to form a hexacoordinated orthometalated rhodium(III) thiolato complex. wikipedia.org

Macrocyclic Ligands: Template synthesis, where the metal ion directs the formation of a macrocyclic ligand around it, has been employed to prepare rhodium(III) tetraazamacrocyclic complexes. tandfonline.com

Table 1: Examples of Rhodium(III) Coordination Complexes from Rhodium(III) Chloride Hydrate

| Precursor | Reactant(s) | Solvent | Complex Formed | Reference(s) |

| Rhodium(III) chloride hydrate | Ammonia, Zinc, Sulfate | Water | [HRh(NH₃)₅]SO₄ | wikipedia.org |

| Rhodium(III) chloride hydrate | Pyridine | Ethanol | trans-[RhCl₂(py)₄)]Cl | wikipedia.org |

| Rhodium(III) chloride hydrate | Diethyl sulfide | Ethanol | RhCl₃(S(C₂H₅)₂)₃ | wikipedia.org |

| Rhodium(III) chloride hydrate | 1-phenyl-1H-pyrazole, α-diimines | - | [Rh(ppz)₂(N^N)]⁺ | colab.ws |

| Rhodium(III) chloride hydrate | Benzyl 2-(phenylazo)phenyl thioether, PPh₃ | - | trans-[Rh(C^N^S)Cl(PPh₃)₂] | wikipedia.org |

Investigation of Ligand Exchange Dynamics and Reaction Mechanisms in Rhodium(III) Systems

The study of ligand exchange dynamics and reaction mechanisms in rhodium(III) systems is crucial for understanding and optimizing their catalytic activity. The rate and mechanism of solvent exchange at rhodium(III) centers have been investigated using techniques like NMR spectroscopy. chimia.ch For instance, the rate constants and activation parameters for solvent exchange in complexes such as [M(H₂O)₆]³⁺ and [Cp*M(S)₃]²⁺ (where M = Rh or Ir, and S = H₂O, MeCN, or Me₂SO) have been determined to elucidate the underlying exchange processes. chimia.ch

Magnetization-transfer NMR has been employed to measure the rate constants for phosphine (B1218219) dissociation in rhodium(III) complexes like [RhH₂Cl(PPh₃)₃]. researchgate.net These studies reveal information about the lability of different ligands and how it is influenced by the nature of the other ligands in the coordination sphere. For example, similar rate constants for phosphine dissociation were found for [RhH₂Cl(PPh₃)₃] and [RhH₂(ONO₂)(PPh₃)₃]. researchgate.net

The stability of rhodium(III) complexes towards ligand exchange is a key factor in their application. For example, NMR studies of rhodium(III) dihalido complexes with N-(3-halidophenyl)picolinamide ligands showed that the trans diiodido complexes remained stable in aqueous solution with no ligand exchange observed over 96 hours. acs.orgnih.govwhiterose.ac.uk This stability is in contrast to the corresponding dichlorido complexes, which exist as multiple isomers in solution. acs.orgnih.govwhiterose.ac.uk

Mechanistic studies can also reveal unexpected pathways. For instance, investigations into the rhodium(III)-catalyzed synthesis of pyridones from acrylamides and alkynes suggested a difference in mechanism compared to the previously studied benzamide (B126) system, indicating a change in mechanism as a function of substrate electronics. nih.gov

Principles of Rational Ligand Design for Tailored Rhodium(III) Catalytic Activity

The rational design of ligands is a cornerstone of modern catalysis, allowing for the fine-tuning of the properties of a metal complex to achieve desired reactivity and selectivity. nih.govnumberanalytics.com In the context of rhodium(III) catalysis, ligand design plays a critical role in influencing the electronic and steric environment of the rhodium center. nih.govnumberanalytics.com

Key principles in the rational design of ligands for rhodium(III) catalysts include:

Electronic Tuning: The electron-donating or electron-withdrawing nature of a ligand can significantly impact the reactivity of the rhodium center. For instance, the introduction of an ethoxycarbonyl-substituted cyclopentadienyl (CpE) ligand led to increased reactivity and milder reaction conditions in several transformations compared to the standard pentamethylcyclopentadienyl (Cp*) ligand. nih.gov

Steric Control: The steric bulk of a ligand can be used to control the regioselectivity and stereoselectivity of a reaction. The development of a 1,3-di-tert-butyl cyclopentadienyl (Cpt) ligand for rhodium(III) catalysis resulted in improved regioselectivity in the insertion of alkynes during pyridone synthesis. nih.gov Chiral cyclopentadienyl ligands have also been developed to enable enantioselective Rh(III)-catalyzed C-H functionalization reactions. nih.gov

Hemilability: Ligands with both strong and weak donor groups (hemilabile ligands) can be designed to temporarily open a coordination site during a catalytic cycle, facilitating substrate binding and product release. The use of redox-active ligands with hemilabile phosphine moieties has led to highly efficient hydrosilylation catalysis. researchgate.net

Strong Metal-Support Interactions (SMSI): In heterogeneous catalysis, the interaction between the rhodium catalyst and the support material can significantly alter its catalytic properties. The choice of support, such as TiO₂, ZnO, or ZnTiO₃, can modulate the SMSI and shift the selectivity of CO₂ hydrogenation from methane (B114726) to carbon monoxide. acs.org

The development of new ligand architectures is an ongoing area of research. For example, the synthesis of rhodium(III) and iridium(III) complexes with a neopentyl-substituted PNP pincer ligand has been described, which exhibit interesting structural dynamics in solution. acs.org

Advanced Spectroscopic and Structural Characterization of Synthesized Rhodium(III) Complexes

A combination of advanced spectroscopic and structural techniques is essential for the unambiguous characterization of newly synthesized rhodium(III) complexes. These methods provide detailed information about the composition, connectivity, geometry, and electronic structure of the complexes.

Commonly employed techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Multinuclear NMR (¹H, ¹³C, ³¹P, ¹⁰³Rh) is a powerful tool for determining the structure of rhodium(III) complexes in solution. wikipedia.orgcolab.wschimia.chresearchgate.netacs.orgnih.govwhiterose.ac.ukacs.orgtandfonline.com For example, ¹⁰³Rh NMR spectroscopy has been used to characterize the different aquo species of rhodium(III) chloride in aqueous solution. wikipedia.org

Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the mass-to-charge ratio of the complex, confirming its molecular weight and composition. colab.wstandfonline.com

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the ligands and to probe the coordination of the ligand to the metal center. tandfonline.comtandfonline.commdpi.com For example, a shift in the carbonyl stretching frequency in the IR spectrum can indicate the coordination of the carbonyl group to the rhodium(III) ion. mdpi.com

UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the complex and can be used to infer the geometry of the coordination sphere. tandfonline.commdpi.com For instance, the UV-Vis spectrum of a rhodium(III) complex with hydroxyflavones was consistent with a low-spin octahedral geometry. mdpi.com

Elemental Analysis: This technique determines the percentage composition of elements (e.g., C, H, N) in a compound, providing further confirmation of its empirical formula. tandfonline.comtandfonline.commdpi.com

Magnetic Susceptibility Measurements: These measurements determine the magnetic properties of a complex, which can help to establish the oxidation state and electron configuration of the metal center. tandfonline.commdpi.com The diamagnetic nature of a rhodium(III) complex with hydroxyflavones confirmed a t₂g⁶ electron configuration. mdpi.com

Computational methods, such as Density Functional Theory (DFT), are also increasingly used in conjunction with experimental data to gain deeper insights into the electronic structure and bonding of rhodium(III) complexes. tandfonline.com

Catalytic Applications in Organic Synthesis and Industrial Processes

Homogeneous Catalysis Mediated by Rhodium(III) Chloride Hydrate (B1144303) Systems

Rhodium(III) chloride hydrate is a common starting material for the synthesis of a multitude of homogeneous catalysts. wikipedia.org Its solubility in polar organic solvents facilitates the preparation of a diverse range of coordination complexes through ligand substitution reactions. wikipedia.org

Asymmetric Hydrogenation Reactions

The development of asymmetric hydrogenation, a powerful tool for the synthesis of chiral molecules, was significantly advanced by the discovery of rhodium-based catalysts. acs.org While rhodium(I) complexes, such as Wilkinson's catalyst, are the direct mediators of these reactions, rhodium(III) chloride hydrate serves as a crucial and convenient precursor for their in situ or ex situ preparation. acs.org The synthesis of tris(triphenylphosphine)chlororhodium(I) (Wilkinson's catalyst) is achieved through the reaction of excess triphenylphosphine (B44618) with rhodium(III) chloride hydrate in ethanol (B145695). acs.org

The true power of rhodium-catalyzed asymmetric hydrogenation lies in the use of chiral phosphine (B1218219) ligands. The combination of rhodium precursors with these enantiopure ligands generates catalysts capable of producing chiral compounds with high enantiomeric excess (ee). rsc.orgwiley-vch.de These reactions are instrumental in the pharmaceutical industry for the manufacture of chiral drugs and their intermediates. rsc.org A notable example is the use of rhodium complexes with bidentate bis(phospholane) ligands, which have demonstrated high efficiency in the enantioselective hydrogenation of various substrates to create C-N, C-O, and C-C stereogenic centers. acs.org

| Ligand Type | Substrate Class | Typical Enantiomeric Excess |

| Chiral Bisphosphines (e.g., BINAP, DuPhos) | α-(Acylamino)acrylic acids, Enamides | >95% ee |

| Chiral Monophosphines | Certain ketones and imines | Variable, can be high |

| Chiral Phosphine-Phosphites | Functionalized olefins | High |

This table provides a generalized overview. Specific results depend on the exact ligand, substrate, and reaction conditions.

Hydroformylation and Related Carbonylation Processes

Hydroformylation, or oxo synthesis, is a large-scale industrial process that converts alkenes into aldehydes using synthesis gas (a mixture of carbon monoxide and hydrogen). Rhodium-based catalysts have largely superseded cobalt catalysts in this field due to their higher activity and selectivity under milder reaction conditions. wikipedia.orgepfl.ch Rhodium(III) chloride hydrate is a key starting material for generating the active rhodium(I) carbonyl species required for hydroformylation. wikipedia.org

For instance, the reaction of rhodium(III) chloride hydrate with carbon monoxide and phosphine ligands, often in the presence of a reducing agent, yields catalytically active species like RhH(CO)(PPh₃)₃. wikipedia.orgepfl.ch Theoretical studies have provided detailed insights into the mechanism of rhodium-catalyzed hydroformylation, highlighting the influence of ligand electronics and sterics on catalyst activity. nih.gov Research continues to explore new ligand systems, including N-heterocyclic carbenes, to further optimize the efficiency and selectivity of these processes. nih.gov Rhodium(III) chloride hydrate has also been used as a precursor for catalysts in other carbonylation reactions, such as the synthesis of acetic acid. fishersci.com

C-H Activation and Regioselective Functionalization

Rhodium(III)-catalyzed C-H activation has emerged as a powerful strategy for the direct functionalization of otherwise inert C-H bonds, offering a more atom-economical and efficient approach to complex molecule synthesis. nih.govmdpi.com While the active catalysts are typically organometallic rhodium(III) complexes, rhodium(III) chloride hydrate serves as a fundamental precursor for their synthesis. For example, pentamethylcyclopentadienyl rhodium dichloride dimer, [Cp*RhCl₂]₂, a widely used precatalyst for C-H activation, is prepared from rhodium(III) chloride hydrate. wikipedia.org

A key aspect of Rh(III)-catalyzed C-H activation is the use of directing groups on the substrate to control the regioselectivity of the reaction. nih.govmdpi.com The choice of the cyclopentadienyl (B1206354) ligand on the rhodium center can also profoundly influence the regioselectivity. For instance, the use of a sterically hindered cyclopentadienyl ligand, in contrast to the more common Cp*, has been shown to significantly improve the regioselectivity in the coupling of alkenes with arylhydroxamate esters. nih.gov These methodologies have been successfully applied to the synthesis of a variety of heterocyclic compounds, such as dihydroisoquinolones and indolines. mdpi.comnih.gov

Olefin Isomerization and Dimerization Reactions

Rhodium(III) chloride hydrate itself, and the rhodium complexes derived from it, are effective catalysts for the isomerization and dimerization of olefins. fishersci.comsigmaaldrich.com For example, it has been demonstrated that rhodium(III) chloride hydrate can catalyze the dimerization of ethylene (B1197577) to a mixture of cis- and trans-2-butene. wikipedia.org The mechanism of this transformation is believed to involve the formation of rhodium-ethylene complexes. wikipedia.orgacs.org While this particular reaction is less effective for higher alkenes, it laid the groundwork for the development of more sophisticated rhodium-based catalysts for olefin transformations. epfl.ch The isomerization of alkenes is another important application, often occurring as a parallel reaction in other catalytic processes or as a desired transformation itself. fishersci.comsigmaaldrich.com

Hydrosilylation and Hydroamination Transformations

Rhodium catalysts derived from rhodium(III) chloride hydrate are also employed in hydrosilylation and hydroamination reactions. Hydrosilylation, the addition of a silicon-hydrogen bond across a double or triple bond, is a versatile method for the synthesis of organosilicon compounds. Rhodium(III) chloride hydrate has been used as a catalyst for the hydrosilylation of α,β-unsaturated esters to produce dimethylketene (B1620107) trimethylsilyl (B98337) acetals. fishersci.comsigmaaldrich.com

Hydroamination, the addition of an N-H bond across an unsaturated bond, is an atom-economical method for synthesizing amines. While less common than hydrosilylation, rhodium catalysts have shown promise in this area as well. The development of rhodium complexes for these transformations often involves the use of specific ligand systems to promote the desired reactivity and selectivity. researchgate.net

Heterogeneous Catalysis and Supported Rhodium Systems Utilizing Rhodium(III) Precursors

While rhodium(III) chloride hydrate is predominantly used in homogeneous catalysis, it also serves as a valuable precursor for the preparation of heterogeneous catalysts. In these systems, the rhodium species is immobilized on a solid support, which facilitates catalyst separation and recycling.

Rhodium(III) chloride hydrate can be used to synthesize supported rhodium catalysts where the metal is dispersed on materials like silica (B1680970), alumina, or carbon. sigmaaldrich.comsigmaaldrich.com These heterogeneous catalysts are active in a variety of reactions, including hydrogenation and hydroformylation. For example, rhodium(III) chloride hydrate is a precursor for creating rhodium-cobalt bimetallic catalysts on a silica support for use in Fischer-Tropsch synthesis. sigmaaldrich.comsigmaaldrich.com Additionally, it can be used to prepare rhodium catalysts encapsulated within covalent triazine frameworks for the hydroformylation of 1-octene. sigmaaldrich.comsigmaaldrich.com

The performance of these supported catalysts is highly dependent on the nature of the support, the method of preparation, and the resulting size and dispersion of the rhodium nanoparticles. The interaction between the rhodium precursor and the support material during catalyst preparation is crucial in determining the final catalytic properties.

Development of Novel Catalyst Support Materials

The choice of support material significantly influences the performance of the resulting catalyst. Commonly used supports include silica, alumina, and titania. atomiclayerdeposition.com

Silica (SiO₂): Rhodium(III) chloride hydrate can be used as a precursor to synthesize rhodium-cobalt (Rh-Co) bimetallic catalysts supported on silica for applications such as Fischer-Tropsch (FT) synthesis. sigmaaldrich.comsigmaaldrich.com Silica-supported rhodium nanoparticles have also been investigated for hydrogenation reactions. acs.org

Covalent Triazine Frameworks (CTFs): CTFs are porous organic polymers that have emerged as promising supports for single-atom catalysts. mdpi.com Rhodium(III) complexes, such as [Cp*RhCl₂]₂, can be immobilized on CTFs, like hexaazatrinaphthalene-based CTFs (HATN-CTF), to create recyclable heterogeneous catalysts. nih.gov These materials have been successfully applied in the reductive amination of ketones to primary amines and the hydroformylation of olefins. mdpi.comnih.gov A rhodium catalyst anchored to a bipyridine-based CTF has also been developed for the transfer hydrogenation of N-heteroarenes in water. rsc.org

Strategies for Immobilization of Rhodium(III) Species on Solid Supports

Several strategies are employed to immobilize rhodium(III) species onto solid supports, aiming to prevent leaching of the expensive metal and simplify catalyst-product separation. researchgate.net

Covalent Attachment: This strategy involves creating a covalent bond between the rhodium complex and the support material. For instance, a modified tethered rhodium(III)-p-toluenesulfonyl-1,2-diphenylethylenediamine [Rh(III)-TsDPEN] complex has been covalently attached to both soluble and solid polymeric supports for asymmetric transfer hydrogenation of ketones. researchgate.net

Ionic Bonding: Rhodium complexes can be immobilized through ionic interactions. For example, an anionic rhodium carbonyl iodide complex, a catalyst for methanol (B129727) carbonylation, has been immobilized on a pyridinium (B92312) cation resin support. researchgate.net

Coordinative Immobilization: In this method, the rhodium species is coordinated to a ligand that is part of the support structure. An example is the coordinative immobilization of [Cp*RhCl₂]₂ on a hexaazatrinaphthalene-based covalent triazine framework. nih.gov

Incipient Wetness Impregnation: This technique is used to deposit a metal precursor, such as rhodium(III) nitrate (B79036) (derived from rhodium(III) chloride), onto a support like γ-alumina. acs.org

Performance Evaluation in Specialized Heterogeneous Reactions

Rhodium-based heterogeneous catalysts are evaluated for their performance in various industrial reactions.

Fischer-Tropsch (FT) Synthesis: The FT process converts syngas (a mixture of carbon monoxide and hydrogen) into hydrocarbons. wikipedia.org Rhodium(III) chloride hydrate is a precursor for rhodium-cobalt bimetallic catalysts on silica supports used in FT synthesis. sigmaaldrich.comsigmaaldrich.com Aqueous-phase Fischer-Tropsch reactions over rhodium catalysts have shown promise for the selective synthesis and separation of oxygenates and hydrocarbons. rsc.orgnih.gov The use of a rhodium Schiff base complex as a precursor can control the size of rhodium metal nanoparticles, leading to higher alcohol selectivity. rsc.org

Comprehensive Mechanistic Investigations of Rhodium(III)-Catalyzed Transformations

Understanding the reaction mechanisms of rhodium(III)-catalyzed transformations is crucial for optimizing catalyst design and reaction conditions. acs.org

Mechanistic studies often involve a combination of experimental techniques, such as kinetic analysis and in situ NMR, and theoretical calculations like Density Functional Theory (DFT). acs.org For example, detailed investigations into rhodium-catalyzed transfer hydroarylation have revealed a symmetric and reversible redox-neutral catalytic cycle. acs.orgethz.ch These studies identified β-carbon elimination as the turnover-limiting step and pinpointed an off-cycle resting state, which led to the development of more active and air-stable precatalysts. acs.org

In rhodium-catalyzed C-H activation reactions, the mechanism can be influenced by the electronic properties of the substrate. nih.gov Studies on the synthesis of pyridones from acrylamides and alkynes suggest that for electron-rich substrates, C-H activation is the rate-limiting step, whereas for more acidic substrates, a subsequent step like alkyne insertion or reductive elimination becomes turnover-limiting. nih.gov The proposed mechanism involves aryl C-H activation by Rh(III), followed by alkyne insertion. nih.gov

Studies on Catalyst Stability, Durability, and Turnover Frequencies in Reaction Cycles

The stability, durability, and efficiency of rhodium catalysts are critical factors for their practical application.

Catalyst Stability and Durability: Rhodium catalysts can deactivate through various mechanisms. For instance, rhodium supported on γ-alumina can form Rh-aluminate species under oxidizing conditions at high temperatures, leading to deactivation. researchgate.net However, the presence of platinum in a Pt-Rh catalyst can facilitate the regeneration of active rhodium metal particles at lower temperatures. researchgate.net The choice of support also plays a vital role in thermal stability. Using zirconia as a support for rhodium, which is then placed on a γ-alumina washcoat, significantly improves the thermal resistance of the catalyst compared to rhodium directly supported on γ-alumina. sae.org For core-shell nanoparticles like Rh@Pt/C, the primary degradation mechanism has been identified as particle detachment from the carbon support rather than dissolution or changes in particle size. acs.org

Turnover Frequencies (TOF) and Turnover Numbers (TON): TOF measures the number of substrate molecules converted to product per catalyst active site per unit of time, indicating the catalyst's efficiency. numberanalytics.com TON represents the total number of conversions a catalyst can perform before deactivation. youtube.com These parameters are crucial for evaluating and comparing catalyst performance. sci-hub.se For example, a rhodium catalyst anchored on a bipyridine covalent triazine framework demonstrated high activity and maintained it during recycling for the transfer hydrogenation of N-heteroarenes. rsc.org In the hydroformylation of 1-decene, a rhodium single-atom catalyst on a covalent triazine framework (Rh/CTF-TPA) exhibited a high TOF exceeding 1900 h⁻¹, outperforming its homogeneous counterpart. mdpi.com

The following table provides a summary of the performance of selected rhodium catalysts in terms of turnover frequency.

| Catalyst System | Reaction | Turnover Frequency (TOF) |

| Rh/CTF-TPA | 1-decene hydroformylation | > 1900 h⁻¹ mdpi.com |

| [Co(TTMPP)] | CO₂ reduction to CO (in DMF/TFE) | 15.80 s⁻¹ (from CV) / 9.33 s⁻¹ (from electrolysis) researchgate.net |

| NGO-CoP | Hydrogen Evolution Reaction (HER) | 199.1 h⁻¹ researchgate.net |

Role in Advanced Materials Science and Nanotechnology

Synthesis of Rhodium Nanoparticles and Nanostructures from Rhodium(III) Precursors

Rhodium(3+);trichloride (B1173362);hydrate (B1144303) is a common starting material for the synthesis of rhodium nanoparticles (NPs) and nanostructures due to its solubility and reactivity. The controlled reduction of this precursor allows for the formation of rhodium nanomaterials with tailored sizes and shapes, which are crucial for their application in catalysis and plasmonics.

One of the most prevalent methods for synthesizing rhodium nanoparticles from rhodium(III) chloride hydrate is the polyol process . In this wet-chemistry approach, a high-boiling point polyol, such as ethylene (B1197577) glycol, acts as both the solvent and the reducing agent. The rhodium precursor is heated in the polyol, often in the presence of a stabilizing agent like polyvinylpyrrolidone (B124986) (PVP), to control the growth and prevent aggregation of the nanoparticles. The morphology and stability of the resulting rhodium nanoparticles can be influenced by factors such as the concentration of the precursor, reaction time, and temperature.

Another significant method involves the decomposition of organometallic precursors derived from rhodium(III) chloride hydrate. For instance, organometallic rhodium compounds can be used to synthesize monodispersed rhodium nanoparticles. This strategy often allows for nanoparticle formation at lower temperatures.

Research has also explored the use of rhodium(III) chloride hydrate as a precursor for creating rhodium nanoparticles supported on various materials. These supported nanoparticles are significant in heterogeneous catalysis. For example, rhodium nanoparticles have been successfully supported on polymer matrices.

The ability to control the size and shape of rhodium nanoparticles is paramount for optimizing their performance in specific applications. Wet-chemistry methods, largely starting from precursors like rhodium(III) chloride hydrate, have been instrumental in achieving this control, enabling the synthesis of rhodium nanostructures with enhanced catalytic activity and selectivity.

Fabrication Techniques for Rhodium-Based Thin Films and Surface Coatings

Rhodium(3+);trichloride;hydrate is utilized in the fabrication of rhodium-based thin films and surface coatings, which are valued for their high reflectivity, durability, and corrosion resistance. These coatings find applications in jewelry, automotive parts, and optical instruments.

A primary technique for depositing rhodium films is electroplating . In this process, an object is coated with a thin layer of rhodium by passing an electric current through a plating bath containing rhodium ions, typically derived from dissolving rhodium(III) chloride hydrate in an aqueous solution. This method enhances both the aesthetic appeal and the material's resistance to corrosion. acs.org For instance, it is used to coat sterling silver, white gold, and platinum in the jewelry industry to provide a hard, tarnish-resistant surface. rsc.orgresearchgate.net

Rhodium coatings are also employed to protect silver surfaces from blackening by preventing the formation of silver sulfide (B99878) from reactions with atmospheric sulfur compounds. sigmaaldrich.com Additionally, rhodium's resistance to corrosion makes it a valuable coating material for applications requiring durability under harsh conditions. researchgate.net

| Fabrication Technique | Precursor | Key Features of Coating | Common Applications |

| Electroplating | This compound | High reflectivity, hardness, corrosion resistance, tarnish resistance. | Jewelry (white gold, platinum, sterling silver), automotive parts, protective coatings for silver. acs.orgrsc.orgresearchgate.net |

Incorporation of Rhodium into Metal-Organic Frameworks (MOFs) and Other Porous Materials

While the direct use of rhodium(III) chloride hydrate in the primary synthesis of metal-organic frameworks (MOFs) is not the most common route, it serves as a crucial precursor for creating rhodium-containing MOFs and other porous materials. These materials are of significant interest for applications in gas storage, separation, and heterogeneous catalysis.

The incorporation of rhodium into MOFs is often achieved through post-synthetic modification or by using rhodium-based secondary building units. Cationic rhodium complexes, which can be synthesized from rhodium(III) chloride hydrate, can be incorporated into MOFs with anionic frameworks through ion exchange . acs.orgsigmaaldrich.com This method allows for the loading of catalytically active rhodium species within the porous structure of the MOF.

For example, cationic rhodium complexes have been successfully supported in MOFs that possess either anionic nodes or anionic linkers. acs.org These rhodium-functionalized MOFs have demonstrated utility as recyclable catalysts for hydrogenation reactions. acs.org The porous nature of the MOF provides a high surface area for the catalytic rhodium centers and can also impart size and shape selectivity to the catalytic process.

Rhodium(III) chloride hydrate can also be a precursor for creating rhodium catalysts supported on other porous materials, such as covalent triazine frameworks (CTFs). These composite materials leverage the catalytic properties of rhodium within a stable and high-surface-area support.

| Incorporation Strategy | Rhodium Source | Porous Material | Significance |

| Ion Exchange | Cationic rhodium complexes (derived from RhCl₃·xH₂O) | Metal-Organic Frameworks (MOFs) with anionic sites | Creates recyclable, heterogeneous catalysts with potential for size and shape selectivity. acs.orgsigmaaldrich.com |

| Precursor for Supported Catalysts | This compound | Covalent Triazine Frameworks (CTFs) | Develops stable, high-surface-area heterogeneous catalysts for reactions like hydroformylation. |

Development of Rhodium Alloys and Composite Materials for Advanced Applications

This compound is a key raw material in the production of rhodium alloys and composite materials, which are engineered for high-performance applications that demand exceptional durability, high-temperature stability, and corrosion resistance. acs.org

A significant application is in the creation of platinum-rhodium alloys . sigmaaldrich.com These alloys, typically containing between 5% and 30% rhodium, are used in demanding industrial environments. sigmaaldrich.com For example, they are utilized in the manufacturing of textile glass fibers, LCD panels, and high-temperature measurement devices like thermocouples. sigmaaldrich.com The addition of rhodium to platinum enhances the alloy's hardness and resistance to corrosion. rsc.orgresearchgate.net

Rhodium is also used as an alloying agent to improve the properties of palladium. researchgate.net The resulting alloys benefit from rhodium's superior hardness and corrosion resistance.

Furthermore, rhodium(III) chloride hydrate can serve as a precursor in the synthesis of bimetallic catalysts, such as rhodium-cobalt nanoparticles supported on silica (B1680970) for use in Fischer-Tropsch synthesis. These composite materials combine the properties of both metals to achieve enhanced catalytic performance.

| Alloy/Composite | Role of Rhodium | Key Properties | Advanced Applications |

| Platinum-Rhodium Alloys | Alloying element (5-30%) | Increased hardness, high-temperature stability, corrosion resistance. rsc.orgresearchgate.netsigmaaldrich.com | Textile glass fiber production, LCD panel manufacturing, high-temperature thermocouples. sigmaaldrich.com |

| Palladium-Rhodium Alloys | Alloying agent | Enhanced hardness and corrosion resistance. researchgate.net | Various industrial applications requiring high durability. |

| Rhodium-Cobalt on Silica | Bimetallic catalyst component | Enhanced catalytic activity and selectivity. | Fischer-Tropsch synthesis. |

Theoretical and Computational Chemistry Applied to Rhodium Iii Systems

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Electronic Structures

Density Functional Theory (DFT) has become an indispensable tool for elucidating the complex reaction mechanisms of rhodium(III)-catalyzed reactions. DFT calculations allow researchers to map out the potential energy surface of a reaction, identifying key intermediates and transition states. This provides a detailed, step-by-step understanding of how reactants are converted into products.

For instance, DFT studies have been instrumental in understanding the mechanism of rhodium(III)-catalyzed C-H activation reactions. These studies have detailed the sequence of events, including N-H deprotonation, C-H bond activation, insertion of substrates into the Rh-C bond, and subsequent steps leading to the final product. rsc.orgnih.gov The calculations can also explain the influence of different reaction conditions, such as the choice of solvent or base, on the reaction outcome. rsc.orgnih.govacs.org For example, DFT has been used to show why certain solvents are more effective for specific reaction steps, like retro-Claisen condensation, by analyzing their electrostatic potentials. rsc.org

DFT is also used to investigate the electronic structure of rhodium(III) complexes. By analyzing the molecular orbitals and charge distributions, researchers can gain insights into the bonding and reactivity of these compounds. For example, DFT calculations have been used to study the electronic properties of rhodium(III) complexes immobilized on graphene, providing insights into their potential as electrocatalysts. nih.gov These studies help in understanding the redox behavior and the electronic factors that influence catalytic activity. nih.gov

Table 1: Key Steps in Rh(III)-Catalyzed C-H Annulation of N-methoxybenzamides Investigated by DFT rsc.org

| Reaction Step | Description |

| N-H Deprotonation | Removal of a proton from the nitrogen atom of the N-methoxybenzamide. |

| C-H Activation | Cleavage of a carbon-hydrogen bond and formation of a rhodium-carbon bond. |

| Insertion | Insertion of a β-trifluoromethyl-α,β-unsaturated ketone into the Rh-C bond. |

| Protonation | Addition of a proton to the seven-membered rhodacycle intermediate. |

| Catalyst Regeneration | Reformation of the active rhodium(III) catalyst. |

| Claisen Condensation | Formation of a carbon-carbon bond to create a 2-acyl-3-trifluoromethylindanone product. |

| Retro-Claisen Condensation | Cleavage of a carbon-carbon bond leading to the final 3-trifluoromethyl-7-methyl-1-indanone product. |

Molecular Dynamics Simulations for Understanding Ligand-Metal Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of the interactions between a rhodium(III) center and its surrounding ligands. Unlike static quantum chemical calculations, MD simulations can capture the motion of atoms and molecules over time, offering insights into the flexibility of complexes, solvent effects, and the dynamics of ligand exchange.

MD simulations are particularly useful for studying the behavior of rhodium(III) complexes in solution. For example, ab initio molecular dynamics (AIMD) simulations have been used to investigate the excited-state dynamics of rhodium(III) complexes. nih.gov These simulations can track the evolution of the complex after light absorption, revealing pathways for energy relaxation and the crossover between different electronic states, which is crucial for understanding and designing photosensitizers. nih.gov

The interactions between rhodium(III) and water molecules are of fundamental importance, especially for reactions involving the hydrated trichloride (B1173362). MD simulations can model the hydration shell around the rhodium ion, revealing the structure and dynamics of the coordinated and solvated water molecules. rsc.org This information is critical for understanding ligand substitution reactions where water molecules are displaced by other ligands.

Computational Prediction of Catalytic Activity, Selectivity, and Catalyst Design Parameters

A major goal of computational chemistry in catalysis is to predict the performance of a catalyst before it is synthesized in the lab. This predictive power can significantly accelerate the discovery of new and improved catalysts.

Computational models can be used to predict the catalytic activity and selectivity of rhodium(III) complexes. By calculating the energy barriers for different reaction pathways, researchers can predict which products will be formed and at what rate. For example, DFT calculations have been used to predict the turnover frequency (TOF) of rhodium-catalyzed hydroformylation, with results that are in good agreement with experimental data. acs.org These models can also explain the origins of selectivity, such as regioselectivity and enantioselectivity, by comparing the transition state energies for the formation of different isomers. nih.govacs.org

Furthermore, computational studies can guide the design of new catalysts. By systematically varying the ligands in a rhodium(III) complex and calculating the effect on catalytic activity, researchers can identify promising new catalyst structures. nih.govresearchgate.netacs.org This in-silico screening approach allows for the exploration of a much larger chemical space than would be possible through experiments alone. For instance, computational studies have predicted that rhodium complexes with very electron-withdrawing ligands could be more active hydroformylation catalysts. researchgate.net Similarly, computational design has led to the development of highly diastereoselective rhodium-catalyzed Pauson-Khand reactions. nih.gov

Table 2: Computationally Explored Parameters for Catalyst Design

| Parameter | Computational Approach | Goal |

| Ligand Electronic Effects | DFT calculations of electronic properties (e.g., charge, orbital energies) | Optimize catalyst activity by tuning the electron-donating or -withdrawing nature of ligands. nih.govresearchgate.net |

| Ligand Steric Effects | Generation of steric maps and calculation of steric hindrance | Control selectivity and substrate access to the catalytic center. acs.org |

| Ligand Binding Affinity | Calculation of ligand dissociation energies | Predict catalyst stability and the concentration of the active species. nih.gov |

| Reaction Barriers | Calculation of transition state energies | Predict catalytic activity and selectivity. acs.org |

| Diastereoselectivity | Analysis of charge polarization in transition states | Design catalysts for highly stereoselective reactions. nih.gov |

Electronic Structure Analysis of Rhodium(III) Complexes and Intermediates

The electronic structure of a rhodium(III) complex dictates its reactivity. Understanding the distribution of electrons and the nature of the chemical bonds is crucial for explaining and predicting the chemical behavior of these compounds. Rhodium(III) has a d⁶ electron configuration and typically forms octahedral complexes. wikipedia.org

Various computational methods are employed to analyze the electronic structure of rhodium(III) complexes and reaction intermediates. Relativistic DFT calculations, for example, have been used in conjunction with solid-state NMR to probe the structure and bonding in rhodium coordination compounds. nih.gov These studies provide a detailed picture of the electronic environment around the rhodium nucleus.

The analysis of molecular orbitals (MOs) provides valuable insights into bonding and reactivity. For instance, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are often involved in chemical reactions. The energy and shape of these frontier orbitals can be used to predict how a complex will interact with other molecules. nih.gov

Computational studies have also been used to characterize the electronic structure of transient intermediates that are difficult to observe experimentally. For example, DFT calculations have been used to investigate the electronic structure of Rh(V) nitrene intermediates, which have been proposed in some rhodium-catalyzed reactions. nih.gov Understanding the electronic nature of these fleeting species is key to fully unraveling the reaction mechanism.

Analytical Research Techniques for Rhodium Iii Chloride Hydrate Derived Systems

Advanced Spectroscopic Methodologies for Complex and Material Characterization

A variety of spectroscopic techniques are employed to probe the intricate electronic and molecular structures of rhodium-derived compounds.

Infrared (IR) Spectroscopy: IR spectroscopy is a fundamental tool for identifying functional groups and understanding the bonding within rhodium complexes. rsc.org In rhodium carbonyl complexes, for instance, the stretching frequencies of the carbon-monoxide (CO) ligands provide insight into the electronic environment of the rhodium center. nih.govwatsonlaserlab.com Studies have shown that metal-chlorine stretching vibrations in rhodium(III) complexes appear in the far-infrared region, typically between 250 and 350 cm⁻¹, with the exact frequency influenced by the nature of the other ligands present in the complex. acs.org The technique can distinguish between terminal and bridging metal-chlorine bonds, with bridging vibrations occurring at lower frequencies. acs.org Furthermore, in situ FTIR spectroscopy allows for the real-time monitoring of reactions, such as the hydroformylation processes involving rhodium carbonyls, revealing the formation and decomposition of various rhodium species under reaction conditions. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁰³Rh NMR spectroscopy, despite the low sensitivity of the ¹⁰³Rh nucleus, offers an exceptionally wide chemical shift range, making it highly sensitive to the chemical environment around the rhodium atom. huji.ac.il This technique is invaluable for studying the structure and dynamic behavior of rhodium complexes in solution. huji.ac.ilrsc.org Due to the low gyromagnetic ratio of ¹⁰³Rh, indirect detection methods, such as ¹H-¹⁰³Rh heteronuclear correlation, are often employed. huji.ac.ilaip.org The chemical shifts and coupling constants observed in ¹⁰³Rh NMR spectra provide detailed information about isomerism, solvent effects, and ligand exchange processes. huji.ac.il For example, in dirhodium paddlewheel complexes, ¹⁰³Rh NMR has been instrumental in resolving controversies about the nature of the rhodium-rhodium bond. aip.org

UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy is used to study the electronic transitions within rhodium complexes. The absorption bands in the UV-Vis spectrum correspond to electronic transitions between different energy levels, providing information about the d-orbital splitting and the nature of the metal-ligand bonding. researchgate.netresearchgate.net For instance, aqueous solutions of "rhodium trichloride (B1173362) hydrate" have been characterized by UV-Vis spectroscopy, revealing the presence of multiple rhodium species whose proportions change with chloride concentration. wikipedia.orgnih.gov The technique is also used to monitor the kinetics of reactions involving rhodium complexes. researchgate.net

| Spectroscopic Technique | Information Obtained | Typical Application for Rhodium Systems |

| Infrared (IR) | Vibrational modes of functional groups, bonding information. | Characterization of Rh-Cl and Rh-CO bonds in complexes. nih.govwatsonlaserlab.comacs.org |

| NMR (¹⁰³Rh, ¹H, ¹³C) | Molecular structure, connectivity, dynamic processes. | Elucidation of isomeric structures and ligand exchange in solution. huji.ac.ilrsc.org |

| UV-Vis | Electronic transitions, d-orbital splitting. | Studying aqueous speciation and reaction kinetics. wikipedia.orgnih.gov |

| EPR | Information on paramagnetic species. | Characterization of Rh(II) complexes. acs.orgacs.org |

| X-ray Absorption | Oxidation state, coordination environment, local structure. | Probing the electronic and geometric structure of rhodium catalysts. iucr.orgresearchgate.net |

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a powerful technique for studying paramagnetic rhodium species, such as rhodium(II) complexes. acs.orgacs.org It provides detailed information about the electronic structure and the environment of the unpaired electron. By analyzing the g-values and hyperfine coupling constants, researchers can gain insights into the nature of the metal-ligand bonds and the distribution of the unpaired electron density within the molecule. acs.org

X-ray Absorption Spectroscopy (XAS): XAS, including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is a valuable tool for determining the local geometric and electronic structure of rhodium atoms in various materials. iucr.org High-energy-resolution fluorescence-detection XANES at the L₃-edge can provide detailed information about the electronic structure of rhodium compounds. iucr.org XAS is particularly useful for characterizing catalysts, as it can probe the oxidation state and coordination environment of rhodium under reaction conditions. researchgate.net

X-ray Diffraction (XRD) and Crystallography for Structure Elucidation of Rhodium Complexes and Materials

X-ray diffraction (XRD) and single-crystal X-ray crystallography are the most definitive methods for determining the three-dimensional atomic arrangement in solid rhodium compounds. nih.gov These techniques have been used to elucidate the crystal structures of numerous rhodium complexes, including various rhodium(III) chloroamines and organometallic compounds. nih.govresearchgate.netcdnsciencepub.com The precise bond lengths and angles obtained from crystallographic studies are essential for understanding the steric and electronic properties of these complexes. For example, the crystal structure of rhodium metal itself is a face-centered cubic (fcc) lattice. webelements.com

Thermogravimetric Analysis (TGA) for Decomposition and Stoichiometry Studies of Derived Compounds

Thermogravimetric analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature. It is a valuable tool for studying the thermal stability and decomposition pathways of rhodium compounds. TGA can also be used to determine the stoichiometry of hydrated complexes by quantifying the loss of water molecules upon heating. For instance, TGA has been employed to establish the thermal stabilities of anionic rhodium complexes. researchgate.net

Chromatographic and Other Separation Techniques for Reaction Mixture Analysis and Product Isolation

A variety of separation techniques are crucial for the analysis of complex reaction mixtures and the isolation of pure rhodium-containing products.

Chromatographic Techniques: Anion exchange chromatography is a method used for the separation of rhodium species. researchgate.net For instance, it can be used to separate rhodium from other platinum group metals.

Precipitation and Solvent Extraction: Selective precipitation is a common method for separating rhodium from solutions containing other metals. acs.org For example, rhodium can be separated from platinum and palladium by chloridizing a raw material to form soluble salts of platinum and palladium, which are then leached with water, leaving the rhodium in the residue. google.com Solvent extraction is another widely used technique for the separation and purification of rhodium. google.com Dispersive liquid-liquid microextraction has been developed as a sensitive method for the preconcentration and determination of trace amounts of rhodium. nih.gov

Advanced Elemental Analysis and Speciation Studies

Accurate determination of the elemental composition, particularly the rhodium content, is critical for the characterization and quality control of rhodium-derived materials, especially catalysts. eurolab.netastm.org

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): ICP-OES is a highly effective and widely used technique for the quantitative determination of rhodium content in various samples, including catalysts and organometallic compounds. spectro.comscielo.org.zanih.gov This method offers high sensitivity, a wide linear dynamic range, and the ability to perform multi-element analysis. spectro.com The accuracy of ICP-OES measurements can be enhanced through the use of an internal standard, such as cobalt, to correct for matrix effects and instrumental drift. researchgate.netscielo.org.za The selection of appropriate analytical wavelengths is crucial to avoid spectral interferences from other elements present in the sample matrix. scielo.org.za

| Analytical Technique | Purpose | Key Features |

| ICP-OES | Quantitative elemental analysis of rhodium. | High sensitivity, wide dynamic range, multi-element capability. spectro.comscielo.org.za |

Historical Evolution and Future Trajectories of Rhodium Iii Chloride Hydrate Research

Seminal Discoveries and Early Recognition of Catalytic Properties (e.g., early 1960s insights)

The 1960s marked a turning point for rhodium(III) chloride hydrate (B1144303), transforming it into a subject of intense catalytic research. wikipedia.orgchemeurope.com Prior to this era, catalysis was dominated by heterogeneous systems, where solid catalysts acted on liquid or gaseous substrates. wikipedia.org The discovery that rhodium(III) chloride hydrate could effectively catalyze reactions in a homogeneous phase—dissolved in the same medium as the substrate—helped launch the burgeoning field of homogeneous catalysis. wikipedia.orgchemeurope.com

Initial breakthroughs demonstrated the catalytic prowess of RhCl₃(H₂O)₃ in various reactions involving fundamental petrochemical feedstocks like carbon monoxide (CO), hydrogen (H₂), and alkenes. wikipedia.org A notable early example was the dimerization of ethylene (B1197577) into a mixture of cis- and trans-2-butene. wikipedia.orgchemeurope.com This reaction was shown to be catalyzed by ethylene complexes derived from the rhodium salt. wikipedia.org

These early findings spurred further investigation into rhodium's catalytic capabilities. A significant leap forward was the discovery that complexes derived from triphenylphosphine (B44618) (PPh₃) were not only highly active catalysts but also soluble in organic solvents, expanding their applicability. wikipedia.orgchemeurope.com This led to the development of iconic catalysts, most notably Wilkinson's catalyst, [RhCl(PPh₃)₃], which efficiently catalyzes the hydrogenation and isomerization of alkenes. wikipedia.orgnih.gov Another related complex, RhH(CO)(PPh₃)₃, proved highly effective for the hydroformylation of alkenes. wikipedia.orgchemeurope.com The efficiency of these rhodium-based systems was so profound that they began to displace older technologies that relied on less expensive but also less effective cobalt catalysts. wikipedia.orgchemeurope.com

The initial research in the 1960s laid the groundwork for decades of development in organometallic chemistry and catalysis, with rhodium(III) chloride hydrate serving as the essential starting point for many of these revolutionary catalytic systems. wikipedia.orgnih.gov

Current Research Landscape and Emerging Paradigms in Rhodium(III) Chemistry

The legacy of the early discoveries continues to shape the current research landscape, which is characterized by a sophisticated pursuit of catalysts with enhanced activity, selectivity, and broader substrate scope. Research has evolved from simple rhodium salts to complex, ligand-modified organometallic structures designed for precise chemical transformations.

A dominant paradigm in modern Rh(III) catalysis is the use of cyclopentadienyl (B1206354) (Cp) and its derivative, pentamethylcyclopentadienyl (Cp*), as ligands. nih.gov Cationic CpRh(III) complexes are considered "privileged catalysts" for a wide range of reactions, particularly those involving the functionalization of carbon-hydrogen (C-H) bonds. nih.gov However, the very success of CpRh(III) catalysts has, until recently, overshadowed research into new ligand development. nih.gov

Current research is actively challenging this status quo by designing novel cyclopentadienyl-based ligands to overcome the inherent reactivity and selectivity problems of existing catalysts. nih.gov For instance, modifying the Cp ligand can dramatically influence the outcome of a reaction. The development of a catalyst with a sterically demanding 1,3-di-tert-butylcyclopentadienyl (Cpᵗ) ligand has been shown to significantly improve the regioselectivity of alkyne insertion in the synthesis of pyridones. nih.gov This demonstrates a shift towards fine-tuning the catalyst's steric and electronic properties to control reaction pathways. nih.govnih.gov

Table 1: Evolution of Rhodium Catalysts for Pyridone Synthesis

| Catalyst Ligand | Regioselectivity (Alkyne Insertion) | Key Finding | Reference |

|---|---|---|---|

| Pentamethylcyclopentadienyl (Cp*) | Low to Moderate | Standard catalyst, but suffers from poor regioselectivity with unsymmetrical alkynes. | nih.gov |

Another emerging area is the study of the dynamic nature of rhodium catalysts under reaction conditions. acs.org Researchers are increasingly recognizing that the structure of a catalyst can change during a reaction, which complicates kinetic analysis and catalyst design. acs.org For example, under CO oxidation conditions, rhodium can interconvert between nanoparticles and single-atom sites, and the number of active sites can change depending on the reaction environment. acs.org Understanding these structural dynamics is crucial for developing more robust and efficient catalysts.

Furthermore, Rh(III) catalysis is being applied to novel and complex organic transformations, such as the [5+1] annulation of 2-alkenylphenols with maleimides to create highly functionalized spirocyclic skeletons. researchgate.net Researchers are also developing methods for synthesizing important heterocyclic structures like γ-carbolines through annulative cyclization, demonstrating the atom economy of using indolyl azines as a nitrogen source. acs.org The development of planar-chiral rhodium(III) catalysts has also opened new avenues for enantioselective C-H activation reactions, a significant goal in synthetic chemistry. nih.gov

Future Directions in Sustainable and Green Rhodium Catalysis

The principles of green chemistry are increasingly influencing the direction of rhodium catalysis research. bio-conferences.org While rhodium is a highly efficient catalyst, its scarcity, high cost, and the environmental impact of its mining and refining are significant concerns. acs.orgacdlabs.com Consequently, a major future trajectory is the development of more sustainable catalytic processes.

Key aims of green rhodium catalysis include:

Increased Catalyst Efficiency and Durability: Improving catalyst stability and turnover numbers to reduce the amount of rhodium needed for industrial processes. numberanalytics.com

Catalyst Recycling: Designing systems where the rhodium catalyst can be easily separated from the reaction products and reused without significant loss of activity. mdpi.commdpi.com One promising approach is the use of nanoparticle-supported rhodium catalysts, which combine the high activity of homogeneous catalysts with the ease of separation characteristic of heterogeneous catalysts. mdpi.com

Use of Greener Solvents: Replacing volatile and toxic organic solvents with more environmentally benign alternatives like water or ionic liquids. bio-conferences.org

Energy Efficiency: Developing catalysts that operate under milder conditions (lower temperatures and pressures) to reduce energy consumption. numberanalytics.com

There is also a significant push to replace precious metals like rhodium with catalysts based on earth-abundant and less toxic metals such as iron or copper. acs.orgcmu.edu While these metals are currently often less active or selective than rhodium, ongoing research aims to bridge this performance gap through advanced catalyst design, inspired by the active sites of natural metalloenzymes. cmu.edu The long-term goal is to discover new, sustainable synthetic routes to pharmaceuticals, polymers, and other essential chemical compounds. cmu.edu

Table 2: Principles of Green Catalysis and Their Application to Rhodium Chemistry

| Green Chemistry Principle | Application in Rhodium Catalysis | Future Goal/Direction | Reference |

|---|---|---|---|

| Atom Economy | Designing reactions with high selectivity to minimize by-products. | Develop "perfect" reactions where all reactant atoms are incorporated into the final product. | acs.org |

| Use of Catalysis | Employing catalytic amounts of rhodium instead of stoichiometric reagents. | Reduce catalyst loading to parts-per-million levels; replace rhodium with earth-abundant metals. | bio-conferences.orgacs.org |

| Design for Energy Efficiency | Creating catalysts that function at ambient temperature and pressure. | Minimize energy inputs for chemical manufacturing. | numberanalytics.com |

Unexplored Research Avenues and Challenges in Rhodium(III) Chemistry

Despite decades of intensive research, significant challenges and unexplored avenues remain in the field of rhodium(III) chemistry. The high cost and price volatility of rhodium remain a major barrier to its wider application. datainsightsmarket.com This economic reality drives the search not only for more efficient rhodium catalysts but also for effective recovery processes from spent catalysts. mdpi.com

Key challenges and research opportunities include:

Overcoming Catalyst Deactivation: Rhodium catalysts can deactivate over time, and understanding the mechanisms of deactivation is crucial for designing more robust systems. numberanalytics.com This is a particular problem in demanding reactions like alkane borylation. acs.org

Expanding Ligand Diversity: While cyclopentadienyl ligands are dominant, there is vast, underexplored potential in designing new ligand architectures. nih.govnih.gov This includes developing ligands that can activate the kinetically inert Rh(III) center or enable entirely new types of reactivity. sci-hub.se

Mechanism Elucidation: For many complex Rh(III)-catalyzed reactions, the precise mechanism remains unclear. nih.gov Detailed mechanistic studies, combining experimental and computational methods, are needed to understand catalyst resting states, turnover-limiting steps, and the role of ligands, which can lead to improved catalytic systems. acs.org

Biological and Medicinal Applications: The biological activities of rhodium complexes are a relatively new and underexplored field. sci-hub.senih.gov Inspired by the success of other metal-based drugs, researchers are beginning to investigate rhodium(III) complexes as potential therapeutic agents, for example, as enzyme inhibitors for anti-cancer applications. sci-hub.senih.gov The structural diversity and tunable reactivity of these complexes make them attractive candidates for drug discovery. nih.gov

New Reaction Discovery: There is still plenty of room for discovering novel transformations catalyzed by rhodium(III) complexes. This includes developing more efficient methods for C-H functionalization, creating complex molecular architectures, and exploring reactions that are currently beyond the reach of synthetic chemistry. nih.govcatalysis.blog

常见问题

Q. What are the established methods for synthesizing rhodium(III) chloride hydrate (RhCl₃·xH₂O) in laboratory settings?

Answer:

- Direct chlorination: Heat rhodium metal with chlorine gas at 250°C (2Rh + 3Cl₂ → 2RhCl₃) .

- Hydrated oxide route: Treat rhodium(III) oxide hydrate (Rh₂O₃·5H₂O) with hydrochloric acid, followed by controlled evaporation to isolate RhCl₃·4H₂O. Anhydrous RhCl₃ is obtained by heating the tetrahydrate under HCl gas at 180°C .

- Precipitation purification: Use hydrogen chloride gas or ethanol to precipitate hydrated forms from aqueous solutions .